4-Chloroquinolin-7-amine

Catalog No.
S874835
CAS No.
451447-23-7
M.F
C9H7ClN2
M. Wt
178.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloroquinolin-7-amine

CAS Number

451447-23-7

Product Name

4-Chloroquinolin-7-amine

IUPAC Name

4-chloroquinolin-7-amine

Molecular Formula

C9H7ClN2

Molecular Weight

178.62 g/mol

InChI

InChI=1S/C9H7ClN2/c10-8-3-4-12-9-5-6(11)1-2-7(8)9/h1-5H,11H2

InChI Key

MSZRIERONARWCX-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CN=C2C=C1N)Cl

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1N)Cl

4-Chloroquinolin-7-amine is a bifunctional heterocyclic intermediate essential for constructing complex molecular architectures. Its primary procurement value lies in the differential reactivity of its two functional groups: the chlorine atom at the C4 position is highly activated for nucleophilic aromatic substitution (SNAr), while the amino group at the C7 position provides a secondary site for amidation or other transformations. [1] This specific arrangement allows for predictable, regioselective reaction sequences, making it a strategic choice for multi-step syntheses in medicinal chemistry and materials science.

Substituting 4-Chloroquinolin-7-amine with positional isomers (e.g., 7-chloroquinolin-4-amine) or other halides (e.g., 4-bromoquinolin-7-amine) is a critical process error. The electronic properties of the quinoline ring system make the C4 position uniquely susceptible to nucleophilic attack, a property not shared by isomers where the chlorine is at other positions like C7. [1] Altering the halide from chloro to bromo or iodo changes the reaction kinetics and catalyst requirements for cross-coupling reactions, impacting process economics and scalability. Such substitutions necessitate complete re-optimization of synthetic protocols, defeating the purpose of using a well-defined, reliable intermediate.

Predictable Regioselectivity: C4-Chloride as a Superior Handle for Nucleophilic Aromatic Substitution (SNAr)

The procurement of 4-Chloroquinolin-7-amine is justified by the predictable and high-yield reactivity of the C4-chloro group in SNAr reactions. The electron-withdrawing effect of the ring nitrogen selectively activates the C4 position for nucleophilic attack. [1] In a representative synthesis of 4-anilino-7-chloroquinoline derivatives, the reaction between 4,7-dichloroquinoline and an amine proceeds selectively at the C4 position, often requiring only reflux in ethanol to achieve high conversion. [2] In contrast, a chlorine at the C7 position, as in the isomer 7-chloroquinolin-4-amine, lacks this strong activation and would not be a viable substrate for similar high-yield, selective C7-substitutions under these conditions.

Evidence DimensionReaction Site Selectivity in SNAr
Target Compound DataHigh reactivity and selectivity at the C4 position, enabling high-yield substitutions.
Comparator Or BaselinePositional isomers (e.g., a 7-chloro substituted quinoline) show significantly lower reactivity at the C7-Cl for SNAr.
Quantified DifferenceQualitatively high selectivity; C4 substitution is strongly preferred over other positions.
ConditionsNucleophilic aromatic substitution with amine nucleophiles.

This built-in regioselectivity eliminates the need for protecting groups, simplifies purification by avoiding isomeric byproducts, and increases the overall yield, directly lowering manufacturing costs.

Precursor Suitability: Demonstrated Role as a Key Intermediate in EGFR Tyrosine Kinase Inhibitor Synthesis

This compound is a validated starting material for the synthesis of 4-anilinoquinoline-based EGFR inhibitors, a critical class of oncology therapeutics. [1] Synthetic routes to potent cytotoxic agents targeting the MCF-7 human breast carcinoma cell line explicitly start with the nucleophilic substitution of an aniline derivative onto the C4 position of a 7-chloroquinoline core, which is provided directly by 4-Chloroquinolin-7-amine or its immediate precursor, 4,7-dichloroquinoline. [2] For example, the synthesis of 4-(p-carbethoxyanilino)-7-chloroquinoline, a key step towards more complex inhibitors, is achieved by reacting 4,7-dichloroquinoline with p-aminoethylbenzoate. [2]

Evidence DimensionUtility as a Pharmaceutical Intermediate
Target Compound DataDirectly used as a key building block in established, multi-step syntheses of high-value EGFR inhibitors.
Comparator Or BaselineSynthesizing from simpler precursors (e.g., aniline and a quinoline precursor) would require additional, lower-yield steps to build the core structure.
Quantified DifferenceReduces the number of synthetic steps and de-risks the production of complex, targeted therapeutics.
ConditionsSynthesis of 4-anilinoquinoline derivatives for biological evaluation.

Procuring this specific intermediate provides access to established and validated synthetic pathways for high-value pharmaceutical targets, reducing process development time and supply chain risk.

Process Compatibility: Enables Cost-Effective Palladium-Catalyzed Couplings

While bromo- and iodo-analogs are often used for higher reactivity in cross-coupling, the activated C4-chloro group on the quinoline scaffold is a viable substrate for modern palladium-catalyzed reactions. Efficient C-N cross-coupling reactions of 4-chloroquinolines have been demonstrated, providing excellent yields of the desired N-arylated products. [1] This allows chemists to leverage the lower cost and higher stability of the chloro-compound without a significant penalty in synthetic efficiency, provided an appropriate catalytic system is used. This presents a direct cost-of-goods advantage over more expensive bromo- or iodo-substituted quinolines.

Evidence DimensionSuitability for Pd-Catalyzed Cross-Coupling
Target Compound DataDemonstrated to undergo efficient C-N and C-C coupling reactions with modern Pd catalysts.
Comparator Or Baseline4-Bromo/Iodo-analogs, which are typically more reactive but have higher acquisition and handling costs.
Quantified DifferenceAchieves high yields ('excellent yield' reported), mitigating the need for more expensive starting materials. [<a href="https://pubs.rsc.org/en/content/articlehtml/2023/ra/d3ra02580h" target="_blank">1</a>]
ConditionsPalladium-catalyzed C-N cross-coupling reactions.

This compound offers a more economical entry point for diversification via cross-coupling reactions, reducing the raw material costs for synthesizing libraries or scaling up production.

Core Building Block for 4-Anilinoquinoline Kinase Inhibitors

This compound is the right choice for research programs synthesizing targeted oncology agents like EGFR or Src inhibitors. Its structure provides the validated 7-chloro-4-aminoquinoline core, enabling rapid access to potent drug candidates through SNAr reactions at the C4 position with various anilines. [1]

Scaffold for Structure-Activity Relationship (SAR) Studies

Ideal for medicinal chemistry campaigns requiring systematic structural modifications. The orthogonal reactivity of the C4-chloro (for SNAr or cross-coupling) and C7-amine (for amidation) allows for the efficient generation of diverse compound libraries to explore and optimize biological activity.

Intermediate for Regioselective Synthesis of Fused Heterocycles

Where precise control over substitution patterns is critical, this intermediate is a superior choice. The predictable reactivity of the C4-position ensures clean transformations, preventing the formation of hard-to-separate isomers and simplifying the path to complex, multi-cyclic target molecules. [2]

XLogP3

2.3

Wikipedia

4-Chloroquinolin-7-amine

Dates

Last modified: 08-16-2023

Explore Compound Types